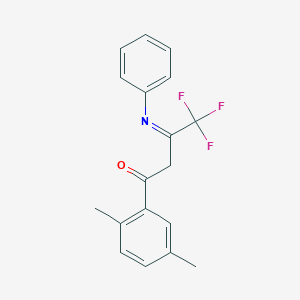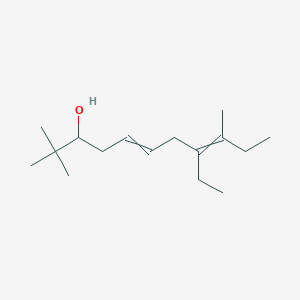
8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol is an organic compound with a complex structure that includes multiple methyl groups and a double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol can be achieved through several methods. One common approach involves the reaction of specific alkenes with appropriate reagents under controlled conditions. For example, the compound can be synthesized by the reaction of 2,2,9-trimethylundeca-5,8-dien-3-one with ethyl magnesium bromide in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Applications De Recherche Scientifique
8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in cancer treatment.
Industry: It is used in the production of fragrances and flavoring agents due to its unique scent profile
Mécanisme D'action
The mechanism of action of 8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in oxidative stress and apoptosis pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ergosta-5,8-dien-3-ol: A compound with similar structural features and biological activities.
Lanosta-8,24-dien-3-ol: Another related compound with potential therapeutic applications.
Uniqueness
8-Ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol stands out due to its unique combination of functional groups and double bonds, which confer distinct chemical and biological properties. Its specific structure allows for targeted interactions in various applications, making it a valuable compound for research and industrial use .
Propriétés
Numéro CAS |
835596-27-5 |
|---|---|
Formule moléculaire |
C16H30O |
Poids moléculaire |
238.41 g/mol |
Nom IUPAC |
8-ethyl-2,2,9-trimethylundeca-5,8-dien-3-ol |
InChI |
InChI=1S/C16H30O/c1-7-13(3)14(8-2)11-9-10-12-15(17)16(4,5)6/h9-10,15,17H,7-8,11-12H2,1-6H3 |
Clé InChI |
VBKDCJQDHBONPD-UHFFFAOYSA-N |
SMILES canonique |
CCC(=C(CC)CC=CCC(C(C)(C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)


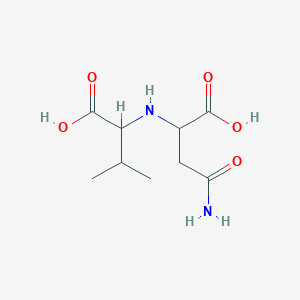

propanedinitrile](/img/structure/B14199672.png)


![{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol](/img/structure/B14199690.png)
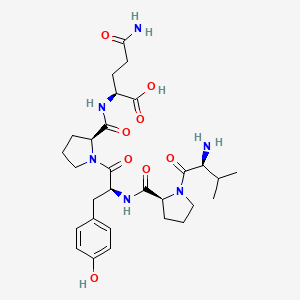
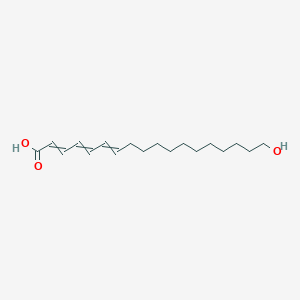
![4-(3-{1-[(Anthracen-9-yl)methyl]-3-ethenylpiperidin-4-yl}-1-[(prop-2-en-1-yl)oxy]prop-1-en-1-yl)quinoline](/img/structure/B14199713.png)
![Ethyl 6-[(2-aminoethyl)carbamoyl]pyridine-3-sulfonate](/img/structure/B14199725.png)
